AT9283, also known as AT-9283 or 1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea, is a small synthetic molecule classified as a multi-targeted kinase inhibitor. [ [] ] This classification arises from its ability to inhibit several important protein kinases involved in cell signaling and cycle regulation. AT9283's primary targets include Aurora kinases A and B, Janus kinase 2 (JAK2), Janus kinase 3 (JAK3), and Abl kinase. [ [] ] Its activity against these targets makes it a subject of interest in cancer research, particularly for hematological malignancies and solid tumors. [ [] ]
The synthesis of AT9283 is achieved through a structure-based optimization process starting from a ligand-efficient pyrazole-benzimidazole fragment. [ [] ] X-ray crystallography using a novel soakable form of Aurora A kinase guided the optimization process to achieve potent dual Aurora A/Aurora B inhibition. [ [] ] Further optimization focused on improving cellular activity and desirable physicochemical properties, culminating in the development of AT9283 (compound 16 in the cited study). [ [] ]
AT9283 exerts its biological effects primarily through the inhibition of key protein kinases, most notably Aurora kinases A and B, JAK2, JAK3, and Abl kinase. [ [], [] ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: